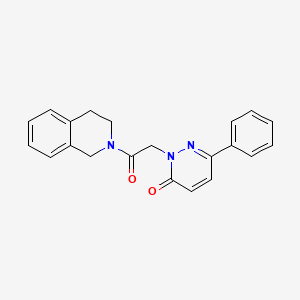

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Descripción

2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted at the 2-position with a 3,4-dihydroisoquinoline-linked ethyl ketone group and at the 6-position with a phenyl group. This structural arrangement confers unique physicochemical and biological properties.

Propiedades

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-20-11-10-19(17-7-2-1-3-8-17)22-24(20)15-21(26)23-13-12-16-6-4-5-9-18(16)14-23/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRNZBACQAOKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring system. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid .

The pyridazinone core can be synthesized through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The final step involves coupling the dihydroisoquinoline and pyridazinone intermediates under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridazinone ring undergoes nucleophilic substitutions at reactive positions, particularly under acidic or basic conditions.

Mechanistic Insight :

-

Chlorination proceeds via SN2 displacement, facilitated by the electron-withdrawing carbonyl group.

-

Thiolation involves nucleophilic attack by sulfur on the electrophilic carbon, displacing chloride .

Oxidation and Reduction Reactions

The dihydroisoquinoline moiety undergoes redox reactions, while the pyridazinone ring remains stable under mild conditions.

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation of dihydroisoquinoline | O₂, catalytic FeCl₃ | Air oxidation | Fully aromatic isoquinoline system (loss of hydrogen) | |

| Ketone reduction | NaBH₄ in methanol | Sodium borohydride | Secondary alcohol derivative (2-hydroxyethyl group) |

Key Finding :

-

Selective reduction of the ketone (2-oxoethyl group) retains the pyridazinone ring’s integrity.

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-expansion reactions due to its conjugated system.

Mechanistic Pathway :

-

Ethyl chloroformate activates the pyridazinone’s amine group, enabling cyclization with adjacent carbonyl groups .

Enzymatic and Biological Interactions

The compound interacts with biological targets through specific binding modes.

Structural Determinants :

-

The dihydroisoquinoline group occupies the choline-binding pocket in acetylcholinesterase .

-

The pyridazinone ring interacts with the prostaglandin synthase active site .

Functional Group Transformations

The methylsulfanyl and methoxy substituents undergo further derivatization.

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Boron tribromide | Phenolic derivative (increased solubility) | |

| Sulfoxide formation | H₂O₂, acetic acid | Hydrogen peroxide | Methylsulfinylphenyl group (enhanced metabolic stability) |

Aplicaciones Científicas De Investigación

Structural Features

The compound features:

- A pyridazine ring , which is known for its biological activity.

- An isoquinoline derivative , which contributes to its pharmacological properties.

- A ketone functional group , enhancing reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is primarily explored for its potential as a therapeutic agent . The presence of the isoquinoline structure is significant due to its association with various pharmacological effects, including:

- Antidepressant properties.

- Antitumor activity, as isoquinolines have been linked to inhibition of cancer cell proliferation.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in treating neurological disorders. For instance, derivatives of isoquinoline have shown promise in animal models for conditions like depression and anxiety disorders.

Drug Development

The compound's unique structure allows it to act on multiple biological pathways, making it a candidate for:

- Multi-target drugs that can address complex diseases such as cancer and neurodegenerative disorders.

Research Findings

Research indicates that modifications of the pyridazine ring can enhance bioavailability and selectivity towards specific receptors, which is crucial for developing effective therapeutics.

Studies have demonstrated that compounds with similar frameworks exhibit:

- Antimicrobial properties , making them candidates for developing new antibiotics.

- Anti-inflammatory effects , which can be beneficial in treating chronic inflammatory diseases.

Chemical Synthesis

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as:

- Refluxing with appropriate solvents .

- Use of catalysts to facilitate reactions are common practices in synthesizing such complex molecules.

Analytical Chemistry

The compound can be analyzed using various techniques:

- NMR Spectroscopy : To elucidate the structure and confirm purity.

- Mass Spectrometry : For molecular weight determination and structural confirmation.

Mecanismo De Acción

The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are associated with mood regulation and seizure activity . The compound may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Key Structural Data

- Molecular Formula : C₂₃H₂₀N₃O₂

- Key Moieties: Pyridazinone ring (N-containing heterocycle). 3,4-Dihydroisoquinoline (partially saturated isoquinoline derivative). Phenyl group (aromatic substituent).

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyridazinone derivatives, emphasizing substituent variations and their biological implications:

Structural and Functional Insights

Role of the Dihydroisoquinoline Moiety: The 3,4-dihydroisoquinoline group in the target compound distinguishes it from analogs like 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one. This moiety is hypothesized to enhance binding to α₂-adrenoreceptors or dopamine transporters, based on structural parallels to fadaltran (an α₂-adrenoreceptor antagonist) . In contrast, the azepane group in ’s compound may favor interactions with G-protein-coupled receptors due to its seven-membered ring flexibility.

Impact of Aromatic Substituents :

- The phenyl group at the 6-position is conserved across multiple analogs (e.g., ). Its electron-withdrawing or donating properties influence π-π stacking and receptor affinity.

- Fluorine substitution (e.g., 2-fluorophenyl in ) enhances lipophilicity and bioavailability compared to the target compound’s unmodified phenyl group.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a dihydroisoquinoline precursor to a pyridazinone core via a ketone linker, similar to methods described for 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one . Chlorinated or methoxy-substituted analogs (e.g., ) require additional halogenation or etherification steps, increasing synthetic complexity.

Actividad Biológica

The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one , a pyridazinone derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a complex structure that includes a pyridazinone core, which is known for various biological activities. The presence of the 3,4-dihydroisoquinoline moiety is significant in enhancing its pharmacological profile.

Antibacterial Activity

Research indicates that pyridazinone derivatives exhibit varying degrees of antibacterial activity. In particular, studies have shown that modifications to the structure can significantly influence efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- Compound Variants : The introduction of electron-donating groups has been linked to enhanced activity against specific strains such as Staphylococcus aureus (MRSA) and Escherichia coli .

| Compound Variant | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Original | Moderate | Low |

| Electron-donating | High | Moderate |

Cytotoxic Effects

The cytotoxicity of this compound was evaluated using various cell lines. Notably:

- L929 Fibroblast Cells : The compound displayed significant cytotoxic effects at concentrations above 50 µM, indicating potential for selective toxicity in cancer therapy .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 90 |

| 50 | 30 |

| 100 | 10 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism:

- MAO-B Inhibition : Certain derivatives showed promising IC50 values, suggesting potential use in treating neurodegenerative diseases .

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of IL-β Production : Some derivatives have demonstrated potent inhibition of interleukin-beta production in stimulated HL-60 cells, indicating anti-inflammatory properties .

- PDE Inhibition : The compound's structural characteristics allow it to selectively inhibit phosphodiesterase (PDE) isoenzymes, which are involved in various signaling pathways .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antibacterial Study : A comparative analysis showed that derivatives with halogen substitutions exhibited enhanced antibacterial properties against resistant strains .

- Cytotoxicity Assessment : In vitro studies revealed that certain structural modifications led to increased selectivity towards cancer cells while sparing normal cells .

- Neuropharmacological Evaluation : Research indicated that the compound could serve as a lead for developing MAO inhibitors, with implications for treating depression and anxiety disorders .

Q & A

Q. Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with AChE or cardiac ion channels .

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

- QSAR Models : Machine learning (e.g., Random Forest) to correlate substituent descriptors with bioactivity .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Q. Answer :

- AChE Inhibition : Ellman’s assay using purified enzyme and DTNB chromogen .

- Cardiac Ion Channel Activity : Patch-clamp electrophysiology on HEK293 cells expressing hERG channels .

- Cytotoxicity : MTT assay in HepG2 cells to rule off-target effects .

Advanced: How can degradation pathways be analyzed to ensure compound stability during storage?

Q. Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by HPLC-MS to identify degradants (e.g., oxidation at the pyridazinone ring) .

- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations .

Basic: What are the key regulatory considerations for preclinical studies?

Q. Answer :

- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose) .

- Genotoxicity : Ames test for mutagenicity and micronucleus assay for clastogenicity .

- Ethical Compliance : IACUC-approved protocols for animal studies .

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.